
5-Hydroxy-2-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is a derivative of nicotinic acid (vitamin B3) and has a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinamide can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylnicotinamide using appropriate oxidizing agents. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 2-methylnicotinamide using nitric acid or other strong oxidizing agents. The process is optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylnicotinamide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methylnicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxy-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The hydroxyl group at the 5-position and the methyl group at the 2-position play crucial roles in its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler derivative without the hydroxyl and methyl groups.
5-Hydroxy-2-methylpyridine: Lacks the amide group.
2-Methylnicotinamide: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methylnicotinamide is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5-hydroxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(8)11)2-5(10)3-9-4/h2-3,10H,1H3,(H2,8,11) |
Clé InChI |
VGWMQIIGUXIALI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


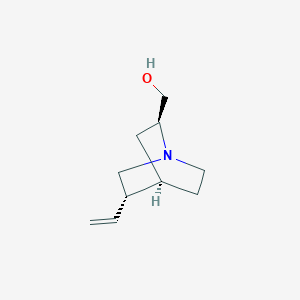
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
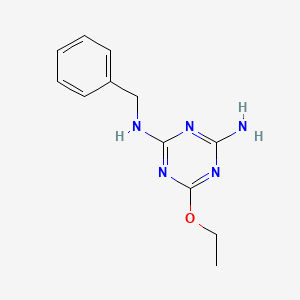


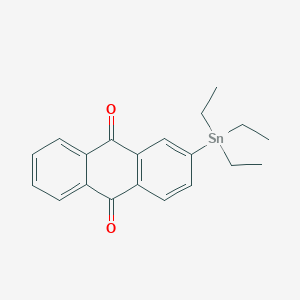


![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
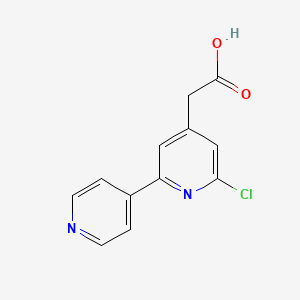
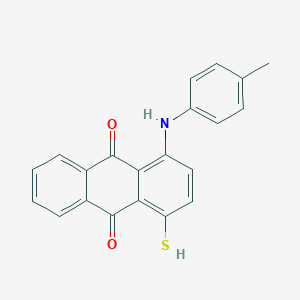
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
